molecular formula C8H6N4O2 B3026687 6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid CAS No. 1060796-15-7

6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B3026687
CAS No.: 1060796-15-7
M. Wt: 190.16 g/mol
InChI Key: YTGGSAPHQNMVJC-UHFFFAOYSA-N
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Description

6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale “click” reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and precise control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydrogenated triazole or pyridine rings.

Scientific Research Applications

6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional functionality and reactivity. This makes it particularly useful in applications requiring both coordination and reactivity, such as in the development of functional materials and catalysts.

Properties

IUPAC Name

6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-4-9-10-5-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGGSAPHQNMVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650906
Record name 6-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060796-15-7
Record name 6-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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